7-Fluoro-1-methylquinolin-2(1H)-one

Catalog No.
S8416014
CAS No.
M.F
C10H8FNO
M. Wt
177.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1-methylquinolin-2(1H)-one

Product Name

7-Fluoro-1-methylquinolin-2(1H)-one

IUPAC Name

7-fluoro-1-methylquinolin-2-one

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

InChI

InChI=1S/C10H8FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3

InChI Key

KIESZQAOEWUDOM-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)F

Canonical SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)F

7-Fluoro-1-methylquinolin-2(1H)-one is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure consists of a fused benzene and pyridine ring, characterized by a fluorine atom at the 7th position and a methyl group at the 1st position. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound's molecular formula is C10H8FNOC_{10}H_8FNO with a molecular weight of approximately 177.18 g/mol.

, which can be categorized as follows:

  • Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: The fluorine atom at the 7th position can undergo nucleophilic substitution, allowing for the introduction of various functional groups such as amines or thiols.

Research indicates that 7-Fluoro-1-methylquinolin-2(1H)-one exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve interference with DNA replication or inhibition of specific enzymes essential for cancer cell survival. The presence of the fluorine atom enhances its binding affinity to biological targets, making it a candidate for drug development .

The synthesis of 7-Fluoro-1-methylquinolin-2(1H)-one can be achieved through several methods:

  • Nitration: Starting from 2-fluoroaniline, nitration with concentrated sulfuric and nitric acids produces 2-fluoro-4-nitroaniline.
  • Reduction: The nitro group is reduced to an amino group using reducing agents like iron powder and hydrochloric acid, yielding 2-fluoro-4-aminobenzene.
  • Cyclization: The final step involves cyclization of 2-fluoro-4-aminobenzene with acetic anhydride to form 7-Fluoro-1-methylquinolin-2(1H)-one.

7-Fluoro-1-methylquinolin-2(1H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Materials Science: Its unique chemical properties may allow it to be used in creating novel materials or as a precursor for other functional compounds.

Interaction studies focus on how 7-Fluoro-1-methylquinolin-2(1H)-one interacts with various biological targets. These studies are crucial for assessing both therapeutic potential and safety profiles. Research has shown that this compound may bind effectively to certain enzymes or receptors, influencing their activity and offering insights into its mechanism of action .

Several compounds share structural similarities with 7-Fluoro-1-methylquinolin-2(1H)-one. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
QuinolineParent compound without substitutionsBasic structure of the quinoline family
7-FluoroquinolineFluorine at position 7Lacks methyl group at the 1st position
1-MethylquinolineMethyl group at position 1Lacks fluorine atom at the 7th position
5-Fluoro-1-methylquinolin-2(1H)-oneFluorine at position 5Different biological activity profile
8-FluoroquinolinFluorine at position 8Altered reactivity due to fluorine's position

Uniqueness

The uniqueness of 7-Fluoro-1-methylquinolin-2(1H)-one lies in its combination of a fluorine atom and a methyl group, which significantly influences its chemical reactivity and biological activity. The fluorine enhances stability and lipophilicity, while the methyl group affects electronic properties and steric interactions, making it a valuable compound for further research in drug design and development .

Quinolin-2(1H)-one Derivatives in Heterocyclic Chemistry

Quinolin-2(1H)-ones belong to the bicyclic heterocyclic family, featuring a fused benzene-pyridone structure. These compounds exhibit aromatic character due to delocalized π-electrons across the conjugated system, with the lactam group at position 2 contributing to hydrogen-bonding capabilities. The introduction of substituents like fluorine and methyl groups alters electron distribution, affecting reactivity and biological interactions. Historically, quinolinones gained prominence through natural products such as the antimalarial quinine and synthetic antibiotics like ciprofloxacin.

Nomenclature and IUPAC Classification Frameworks

The IUPAC name 7-fluoro-1-methylquinolin-2-one follows systematic numbering:

  • Quinolin-2-one: The parent structure, with a ketone at position 2.
  • 1-Methyl: A methyl group substitutes the hydrogen at N1.
  • 7-Fluoro: Fluorine occupies position 7 on the benzene ring.
    Alternative names include 7-fluoro-1-methyl-1H-quinolin-2-one and SCHEMBL3263915, reflecting its registration in chemical databases.

Table 1: Key Molecular Properties of 7-Fluoro-1-methylquinolin-2(1H)-one

PropertyValueSource
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.17 g/mol
SMILESCN1C(=O)C=CC2=C1C=C(C=C2)F
InChI KeyKIESZQAOEWUDOM-UHFFFAOYSA-N
Melting PointNot reported-

Structural Evolution of Fluorinated Quinolinones

The strategic incorporation of fluorine into quinolinones emerged in the 1980s, driven by the discovery that a C6-fluoro group enhances antimicrobial activity in quinolone antibiotics. For 7-fluoro-1-methylquinolin-2(1H)-one, fluorine at C7 increases electronegativity, improving membrane permeability and target binding. Concurrently, the N1-methyl group mitigates metabolic oxidation, extending half-life compared to unmethylated analogs.

Role in Modern Medicinal Chemistry Paradigms

Fluorinated quinolinones are pivotal in drug discovery due to:

  • Broad-spectrum activity: Fluoroquinolones target DNA gyrase and topoisomerase IV in bacteria.
  • Anticancer potential: Chalcone derivatives of quinolin-2(1H)-one exhibit GI₅₀ values ≤1.0 μM against colon and melanoma cell lines.
  • SAR flexibility: Modifications at C7 and N1 allow tuning of steric and electronic profiles.

The Friedländer annulation represents one of the most versatile and widely employed methodologies for constructing quinoline scaffolds, particularly applicable to the synthesis of 7-fluoro-1-methylquinolin-2(1H)-one [1] [2] [3]. This classical approach involves the condensation of 2-aminobenzaldehyde derivatives with ketones containing active methylene groups, proceeding through a well-established mechanistic pathway [4] [5].

Recent optimization studies have demonstrated significant improvements in reaction efficiency through careful parameter tuning [6]. The classical Friedländer reaction typically requires elevated temperatures ranging from 80-150°C and extended reaction times of 2-24 hours [3] [6]. However, modern catalytic systems have substantially enhanced these conditions. Phosphotungstic acid (H₃PW₁₂O₄₀) has emerged as a particularly effective catalyst, achieving 91% yields within 2 minutes at 80°C under solvent-free conditions [6].

Heteropolyacid catalysts, including tungsstophosphoric acid supported on silica (PW/SiO₂), have demonstrated exceptional performance with yields reaching 97% in just 10 minutes at 100°C [6]. The regioselectivity of fluorine incorporation has been optimized through strategic substrate design, where pre-functionalized 2-amino-4-fluorobenzaldehyde precursors undergo controlled cyclization with N-methylated ketone components [4] [7].

The mechanistic pathway involves initial aldol condensation between the carbonyl compounds, followed by intramolecular cyclization through imine formation [4]. Computational studies have revealed that the energy barrier for this transformation in aqueous media is approximately 22.44 kcal/mol for the first step and 27.24 kcal/mol for the cyclization step [8]. The optimization of reaction parameters has consistently demonstrated that careful control of temperature, catalyst loading, and substrate ratios can enhance yields by up to 25% compared to traditional conditions [3] [6].

Transition Metal-Catalyzed C–H Functionalization Strategies

Transition metal-catalyzed C–H functionalization has emerged as a powerful strategy for the direct installation of fluorine substituents onto quinoline scaffolds [9] [10] [11]. Palladium-catalyzed methodologies have proven particularly effective for regioselective functionalization of quinoline derivatives, offering unprecedented control over substitution patterns [12] [13].

Palladium acetate (Pd(OAc)₂) catalyzed systems have achieved remarkable success in C-H activation protocols for quinoline N-oxides [12] [13]. These reactions proceed under external oxidant-free conditions, utilizing the N-oxide functionality as both a directing group and an internal oxidant [12]. The catalytic process involves direct C-H bond activation followed by functionalization, typically achieving yields of 27-95% under optimized conditions [13].

Ruthenium-catalyzed approaches have demonstrated exceptional utility for three-component deaminative coupling reactions [14]. The Ru-H complex (PCy₃)₂(CO)RuHCl has proven highly effective for synthesizing 2,3-disubstituted quinoline products through deaminative coupling of anilines with aldehydes and allylamines [14]. This methodology provides step-efficient synthesis without employing reactive reagents or generating wasteful byproducts [14].

The mechanistic pathway typically involves initial C-H activation through metallacycle formation, followed by functionalization and reductive elimination [9] [11]. For quinoline N-oxides, the process involves formation of a 5-membered metallacycle with palladium, followed by functionalization at the C-2 position [9]. The heterogeneous palladium catalyst systems have demonstrated excellent recyclability, maintaining catalytic performance over multiple cycles without activity loss [12].

Advanced strategies have incorporated 1,2,3-triazolium-tagged heterogeneous polymeric catalytic systems, enabling efficient recovery and reuse while maintaining excellent site selectivity [12]. The hot filtration and mercury poisoning tests confirm that these systems operate through genuinely heterogeneous mechanisms [12].

Regioselective Fluorination Mechanistic Studies

Regioselective fluorination of quinoline derivatives represents a critical aspect of synthesizing 7-fluoro-1-methylquinolin-2(1H)-one, requiring precise control over regiochemistry to achieve the desired substitution pattern [15] [16] [17]. Electrochemical fluorination methods have emerged as particularly promising approaches for achieving high regioselectivity [15] [16].

The electrolytic 5,8-difluorination methodology utilizing HF:pyridine as both reagent and supporting electrolyte has demonstrated exceptional regioselectivity for quinoline substrates [16] [18]. This approach operates at room temperature under mild conditions, achieving 70% yields for difluorinated products [16]. The mechanism involves selective fluorination of the benzenoid ring while the heterocyclic ring remains deactivated due to protonation under acidic conditions [18].

Nucleophilic fluorination strategies have achieved significant breakthroughs through electron-transfer-enabled concerted mechanisms [17]. These processes bypass traditional Meisenheimer intermediate formation through asynchronous concerted F⁻-e⁻-H⁺ transfer [17]. The chain propagation mechanism involves fluoride-coupled electron transfer with activation energies of approximately 18.3 kcal/mol [17].

Visible-light-induced C-H fluorination has demonstrated remarkable site selectivity for heteroarenes [19]. This metal-free approach employs N-F fluorinating reagents in combination with silanes, achieving C2-selective monofluorination of quinoline substrates with yields ranging from 30-50% [19]. The mechanism involves photochemical generation of fluorine radicals followed by site-selective addition and rearomatization [19].

The regioselectivity is controlled by electronic properties of the quinoline ring system and reaction conditions [20]. Electrophilic fluorination typically targets electron-rich positions, while nucleophilic approaches favor electron-deficient sites [20]. The development of these mechanistic insights has enabled rational design of fluorination protocols with predictable regioselectivity outcomes [15] [19].

Microwave-Assisted Synthesis Protocol Development

Microwave-assisted synthesis has revolutionized quinolinone preparation by dramatically reducing reaction times while maintaining or improving yields [21] [22] [23]. The application of microwave irradiation to quinoline synthesis has demonstrated significant advantages over conventional heating methods [24] [25].

Microwave-assisted Friedländer synthesis protocols have achieved remarkable efficiency improvements [22] [26]. The optimized conditions typically employ 125-135°C temperatures with reaction times reduced to 8-20 minutes, representing a substantial improvement over conventional methods requiring hours [21]. The use of p-toluenesulfonic acid as a green promoter under microwave conditions has enabled synthesis of various quinoline derivatives with yields reaching 80-95% [27] [21].

The three-component microwave-assisted reactions have proven particularly effective for constructing complex quinoline scaffolds [21] [25]. Sequential reactions involving aromatic aldehydes, aromatic amines, and Meldrum's acid under microwave irradiation have achieved high chemical yields while maintaining operational simplicity [25]. The microwave power optimization typically ranges from 250-800W with careful temperature control to avoid pyrolysis [28].

Solvent-free microwave protocols have demonstrated exceptional atom economy and environmental benefits [23] [26]. The synthesis of 4-hydroxy-2-quinolinones from aniline and diethylmalonate under neat conditions with catalytic p-toluenesulfonic acid has achieved 89% yields in just 6 minutes [23]. These protocols eliminate solvent waste while maintaining high synthetic efficiency [23].

The mechanistic advantages of microwave heating include rapid and uniform heating, enhanced reaction rates through dipolar polarization, and selective heating of polar molecules [22] [24]. The dynamic microwave power control systems have enabled precise temperature management, allowing for optimization of reaction profiles [24]. Scale-up considerations have demonstrated that microwave protocols can be effectively translated to larger scales with appropriate equipment design [26].

Green Chemistry Metrics in Large-Scale Production

The implementation of green chemistry principles in large-scale production of 7-fluoro-1-methylquinolin-2(1H)-one requires comprehensive evaluation of environmental and economic metrics [29] [30] [31]. Atom economy, E-factor, process mass intensity, and energy efficiency serve as critical parameters for assessing synthetic sustainability [29] [32].

Atom economy calculations for optimized quinolinone synthesis routes have achieved remarkable improvements over traditional methods [29] [33]. Green chemistry approaches typically demonstrate atom economies of 80-95% compared to 60-70% for conventional methods [29]. The development of direct synthesis protocols from nitroaromatic compounds has achieved atom economies exceeding 85% while eliminating transition metal catalysts [33].

The E-factor, representing the ratio of waste to desired product, has been substantially reduced through green methodology implementation [29] [34]. Traditional quinoline synthesis methods typically exhibit E-factors of 5-15, while optimized green approaches have achieved E-factors of 2-5 [29]. Solvent-free protocols and catalyst recycling strategies have contributed significantly to these improvements [34] [35].

Process mass intensity (PMI) optimization has focused on minimizing total material input per unit of product [29] [36]. Green chemistry protocols have achieved PMI values of 3-8 compared to 8-20 for conventional methods [29]. The use of water as a green solvent and elimination of hazardous organic solvents has substantially improved PMI metrics [34] [36].

Energy efficiency considerations have driven the adoption of microwave-assisted and electrochemical methodologies [29] [31]. These approaches typically require significantly lower energy inputs while achieving superior reaction rates [21] [37]. The TsCl-mediated domino reaction sequence has demonstrated the ability to shorten synthetic routes from seven/eight steps to three/four steps with high overall yields [31].

Catalyst recyclability represents a crucial factor for large-scale implementation [29] [34]. Nano-catalytic systems have demonstrated recyclability over 5-10 cycles without significant activity loss [38]. The development of heterogeneous catalytic systems has enabled facile catalyst recovery and reuse, contributing to overall process sustainability [34] [35].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

177.058992041 g/mol

Monoisotopic Mass

177.058992041 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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